molecular formula C9H7FO3 B2746486 3-Fluoro-2-hydroxycinnamic acid CAS No. 682805-04-5

3-Fluoro-2-hydroxycinnamic acid

Cat. No. B2746486
CAS RN: 682805-04-5
M. Wt: 182.15
InChI Key: KUWIQNATTRREHU-SNAWJCMRSA-N
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Description

3-Fluoro-2-hydroxycinnamic acid is a derivative of hydroxycinnamic acids . Hydroxycinnamic acids are a class of aromatic acids or phenylpropanoids having a C6-C3 skeleton . These compounds are hydroxy derivatives of cinnamic acid . They are involved in protection against chemotherapy side effects and the prevention of cardiovascular disease and cancer .


Synthesis Analysis

Hydroxycinnamic acids are derived from cinnamic acid via hydroxylation or methylation . They are synthesized from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase .


Molecular Structure Analysis

Hydroxycinnamic acids have cinnamic acid as their core structure . They predominantly occur in plants and food as trans (E)-isomers, although low amounts of cis (Z)-isomers may also be found, mostly originating from isomerization by exposure to UV-irradiation .


Chemical Reactions Analysis

Hydroxycinnamic acids play essential physiological and metabolic functions for plant life . They have structural roles, regulate processes related to plant development and growth, cell division, seed germination, and plant pigmentation, and are also involved in the mechanisms of natural plant resistance against biotic and abiotic stresses .


Physical And Chemical Properties Analysis

Hydroxycinnamic acids are widespread in the human diet through plant-based foods, where they contribute to sensory and functional properties . They may also serve as food preservatives helping to prevent processes of enzymatic browning .

Mechanism of Action

The consumption of hydroxycinnamic acids has been associated with positive effects in human health, owing to their recognized biological activities such as antioxidant, anti-inflammatory, antimicrobial, antidiabetic, or anticarcinogenic .

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The role played by cinnamic acid derivatives in treating cancer, bacterial infections, diabetes, and neurological disorders, among many, has been reported . Cinnamic acid is obtained from cinnamon bark. Its structure is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group making it possible to modify the aforementioned functionalities with a variety of compounds .

properties

IUPAC Name

(E)-3-(3-fluoro-2-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,13H,(H,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWIQNATTRREHU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-hydroxycinnamic acid

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